![molecular formula C13H25BrO6 B14253393 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]- CAS No. 468743-79-5](/img/structure/B14253393.png)
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound that belongs to the class of ethers. This compound is characterized by its unique structure, which includes a bromine atom attached to an ethoxy group, further linked to a pentaoxacyclopentadecane ring. The presence of multiple ether linkages and a bromine atom makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. In this case, the alkoxide ion is derived from the parent alcohol, and the alkyl halide is 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products include ethers, alcohols, and amines.
Oxidation: Aldehydes and carboxylic acids are the primary products.
Reduction: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the interactions of brominated ethers with biological systems, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of diverse chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl Ether: Similar in structure but lacks the pentaoxacyclopentadecane ring.
Benzyl 2-Bromoethyl Ether: Contains a benzyl group instead of the pentaoxacyclopentadecane ring.
Uniqueness
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages and the presence of a large macrocyclic ring. This structure imparts distinct chemical properties and reactivity compared to simpler brominated ethers.
Propriétés
Numéro CAS |
468743-79-5 |
|---|---|
Formule moléculaire |
C13H25BrO6 |
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C13H25BrO6/c14-1-2-18-11-13-12-19-8-7-16-4-3-15-5-6-17-9-10-20-13/h13H,1-12H2 |
Clé InChI |
ANRKOCBQRVISGS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCC(OCCOCCO1)COCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


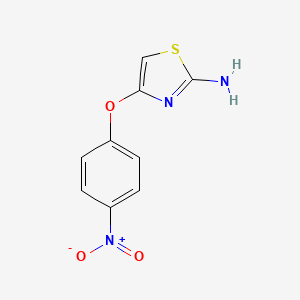

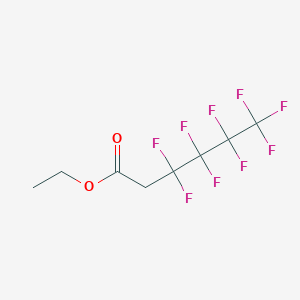
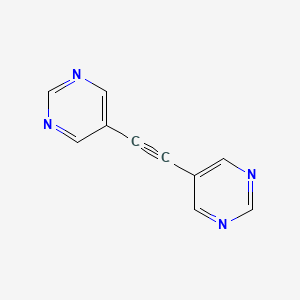
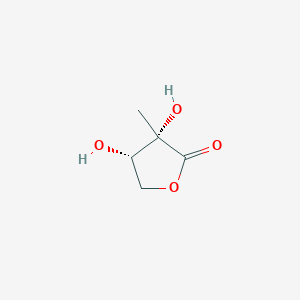

![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
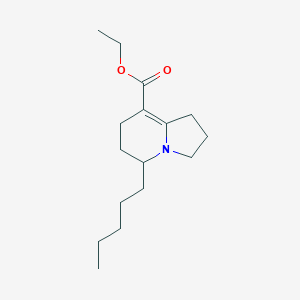
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)

![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)


